

### what is cis-ent-Tadalafil-d3

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Compound of Interest		
Compound Name:	cis-ent-Tadalafil-d3	
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An In-Depth Technical Guide to cis-ent-Tadalafil-d3

#### Introduction

cis-ent-Tadalafil-d3 is a deuterated, isotopically labeled form of a specific stereoisomer of Tadalafil.[1][2] It is a high-purity chemical primarily synthesized for use in biomedical and pharmaceutical research. Its main application is as an internal standard for the quantitative analysis of Tadalafil or its isomers in biological matrices using mass spectrometry.[3] This guide provides a detailed overview of its structure, its relationship to the active drug Tadalafil, the mechanism of action of Tadalafil, and the experimental applications of this deuterated compound.

## **Chemical Identity and Stereochemistry**

Tadalafil, the active pharmaceutical ingredient, is a specific stereoisomer with a (6R,12aR) configuration. The term "cis-ent-Tadalafil-d3" describes a related but distinct molecule:

- Tadalafil: The pharmacologically active molecule, with the chemical name (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione.[4]
- ent-Tadalafil: The enantiomer of Tadalafil, having the (6S,12aS) configuration. It is considered an inactive cis-enantiomer.[5]
- cis-Tadalafil: A diastereomer of Tadalafil with the (6R,12aS) configuration.



- cis-ent-Tadalafil: The enantiomer of cis-Tadalafil, with the (6S,12aR) configuration. This is the core structure of the topic compound.[1][2]
- -d3: This suffix indicates that three hydrogen atoms in the molecule have been replaced by deuterium atoms, most commonly on the N-methyl group.[2][6] This isotopic labeling increases the molecular weight by three Daltons without significantly altering the chemical properties.

This specific structure makes **cis-ent-Tadalafil-d3** an ideal internal standard for quantifying Tadalafil's isomers, which may be present as impurities or metabolites in pharmaceutical preparations and research samples.

## Role as a Deuterated Internal Standard

In quantitative mass spectrometry, such as Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), an internal standard is crucial for accurate and precise measurements.[7] A deuterated internal standard is considered the gold standard for this purpose.[8]

Principle: Deuterated standards exhibit nearly identical chemical and physical properties to their non-deuterated counterparts (the analyte).[9] They co-elute during chromatography and experience similar ionization efficiency and fragmentation patterns in the mass spectrometer. However, due to the mass difference from the deuterium atoms, the internal standard can be distinguished from the analyte by the mass spectrometer.

#### Advantages:

- Accuracy and Precision: It effectively corrects for variations in sample preparation (e.g., extraction recovery) and instrumental analysis (e.g., injection volume, ion suppression).[8]
- Matrix Effect Compensation: The standard helps to normalize the signal by accounting for the complex matrix of biological samples (like plasma or urine) that can enhance or suppress the analyte's signal.[7]

The use of **cis-ent-Tadalafil-d3** allows researchers to precisely quantify levels of Tadalafil's stereoisomeric impurities, ensuring the purity and quality of the active pharmaceutical ingredient.



### **Tadalafil: Core Mechanism of Action**

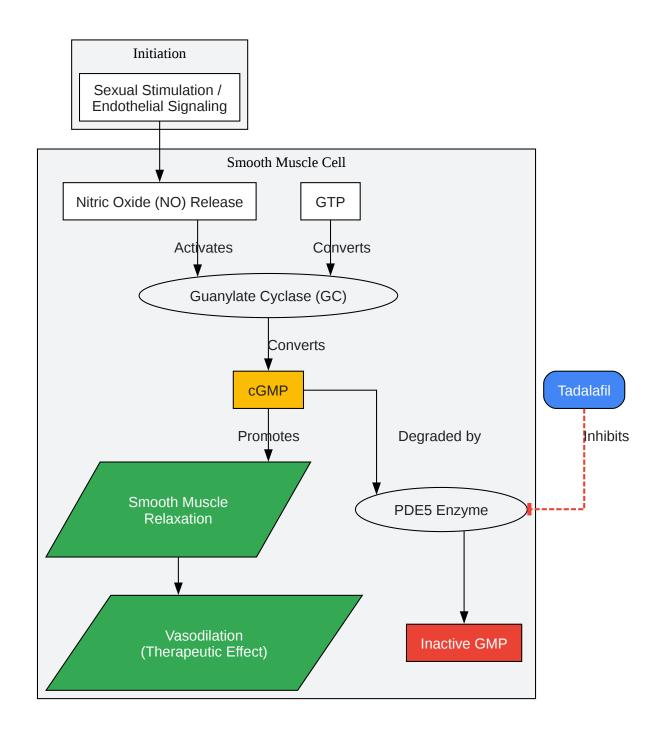
While **cis-ent-Tadalafil-d3** is a research tool, its relevance is tied to the pharmacology of Tadalafil. Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[10] [11] PDE5 is an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[12]

# **Signaling Pathway of Vasodilation**

The therapeutic effects of Tadalafil in conditions like erectile dysfunction (ED) and pulmonary arterial hypertension (PAH) are mediated through the NO/cGMP pathway:[4][13]

- Nitric Oxide (NO) Release: Sexual stimulation or endothelial signaling triggers the release of NO from nerve terminals and endothelial cells.[12]
- Guanylate Cyclase Activation: NO diffuses into adjacent smooth muscle cells and activates the enzyme guanylate cyclase.[12]
- cGMP Synthesis: Activated guanylate cyclase catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[12]
- Smooth Muscle Relaxation: Increased intracellular levels of cGMP lead to the activation of protein kinase G (PKG), which in turn causes a decrease in intracellular calcium levels. This results in the relaxation of smooth muscle cells.[13]
- Physiological Effect: In the corpus cavernosum of the penis, this relaxation allows for increased blood flow, leading to an erection.[13] In the pulmonary vasculature, it causes vasodilation, reducing pulmonary artery pressure.[10]
- PDE5 Inhibition: Tadalafil inhibits PDE5, the enzyme that breaks down cGMP into inactive GMP. By preventing cGMP degradation, Tadalafil enhances and prolongs the smooth muscle relaxation and vasodilatory effects.[12][14]





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Figure 1: Tadalafil's PDE5 Inhibition Pathway



# **Quantitative Data**

Quantitative data for **cis-ent-Tadalafil-d3** itself is limited to its chemical properties, as it is not a therapeutic agent. The relevant pharmacological data pertains to Tadalafil and its isomers.

Compound	Parameter	Value	Reference
Tadalafil	Molecular Formula	C22H19N3O4	[4]
Molar Mass	389.411 g/mol	[5][14]	
PDE5 IC50	1.8 nM	[5]	-
Half-life	~17.5 hours	[10][14]	_
cis-Tadalafil	Molecular Formula	C22H19N3O4	[15]
Molar Mass	389.4 g/mol	[16]	
PDE5 IC50	0.09 μM (90 nM)	[5]	_
cis-ent-Tadalafil-d3	Molecular Formula	C22H16D3N3O4	[1]
Molar Mass	392.42 g/mol	[1][2]	
CAS Number	1329799-70-3	[1][3]	_

IC<sub>50</sub> (Half-maximal inhibitory concentration) indicates the concentration of a drug required to inhibit a biological process by 50%. A lower value indicates higher potency.

# **Experimental Protocols**

The primary experimental use of **cis-ent-Tadalafil-d3** is as an internal standard in bioanalytical methods. Below is a generalized protocol for the quantification of a Tadalafil isomer in a biological matrix like human plasma.

## General Protocol: Quantification via LC-MS/MS

- Preparation of Standards:
  - Prepare a stock solution of the target analyte (e.g., cis-Tadalafil) and the internal standard (IS), cis-ent-Tadalafil-d3, in a suitable organic solvent (e.g., methanol).



- Create a series of calibration standards by spiking blank plasma with known concentrations of the analyte.
- Prepare quality control (QC) samples at low, medium, and high concentrations.
- Sample Preparation (Protein Precipitation):
  - To 100 μL of plasma sample (calibrator, QC, or unknown), add a fixed amount of the cisent-Tadalafil-d3 internal standard solution.
  - Add 300 μL of a precipitation solvent (e.g., acetonitrile) to precipitate plasma proteins.
  - Vortex the mixture thoroughly for 1 minute.
  - Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
  - Transfer the supernatant to a clean vial for analysis.
- LC-MS/MS Analysis:
  - Liquid Chromatography (LC):
    - Inject a small volume (e.g., 5 μL) of the supernatant onto a C18 analytical column.
    - Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) to separate the analyte from other matrix components.
  - Mass Spectrometry (MS/MS):
    - Utilize an electrospray ionization (ESI) source in positive ion mode.
    - Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
    - Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. For example:
      - Analyte (cis-Tadalafil): m/z 390.1 → [product ion]

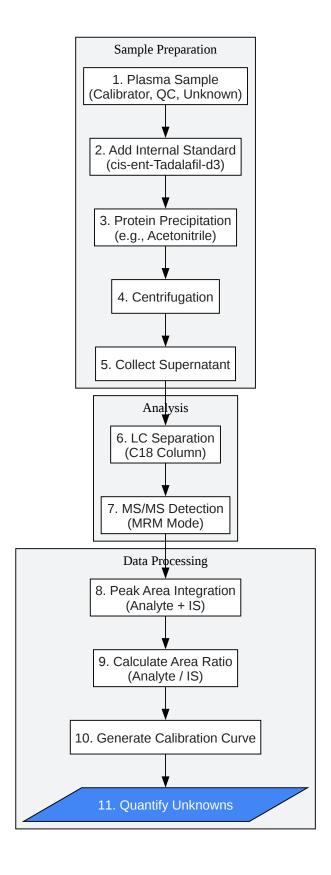
# Foundational & Exploratory





- IS (cis-ent-Tadalafil-d3): m/z 393.1 → [product ion]
- Data Analysis:
  - Integrate the peak areas for both the analyte and the internal standard.
  - Calculate the ratio of the analyte peak area to the IS peak area.
  - Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.
  - Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.





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Figure 2: LC-MS/MS Quantification Workflow



#### Conclusion

cis-ent-Tadalafil-d3 is a specialized, isotopically labeled chemical that serves a critical role in modern analytical chemistry. While not pharmacologically active itself, it is an indispensable tool for researchers, scientists, and drug development professionals who require precise and accurate quantification of Tadalafil and its related impurities. Its use as an internal standard in LC-MS/MS assays ensures the reliability of data essential for pharmaceutical quality control, pharmacokinetic studies, and metabolic research. Understanding its properties and applications provides insight into the rigorous analytical processes that underpin drug development and safety assessment.

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